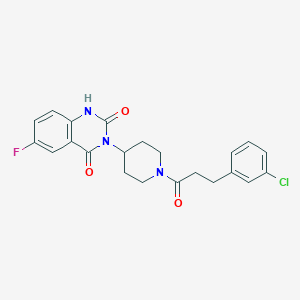
3-(1-(3-(3-clorofenil)propanil)piperidin-4-il)-6-fluoroquinazolina-2,4(1H,3H)-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(3-(3-chlorophenyl)propanoyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H21ClFN3O3 and its molecular weight is 429.88. The purity is usually 95%.
The exact mass of the compound 3-(1-(3-(3-chlorophenyl)propanoyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(1-(3-(3-chlorophenyl)propanoyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(3-(3-chlorophenyl)propanoyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antitubercular
La pirazinamida (PZA) es un fármaco de primera línea crucial utilizado para acortar la terapia de la tuberculosis (TB). Los investigadores han diseñado y sintetizado una serie de nuevos derivados sustituidos de N-(6-(4-(pirazina-2-carbonil)piperazina/homopiperazina-1-il)piridin-3-il)benzamida. Estos compuestos se evaluaron por su actividad antitubercular contra Mycobacterium tuberculosis H37Ra . Entre los compuestos probados, varios exhibieron una actividad significativa, con concentraciones inhibitorias del 50% (IC50) que van desde 1.35 hasta 2.18 μM. Notablemente, también se encontró que estos compuestos no son tóxicos para las células humanas. El desarrollo posterior de estos derivados es prometedor para combatir la TB.
Inhibición de CDK2 para el tratamiento del cáncer
La inhibición de CDK2 (quinasa dependiente de ciclina 2) es un objetivo atractivo para el tratamiento del cáncer. Los investigadores han explorado un conjunto de pequeñas moléculas con andamios privilegiados, incluidas la pirazolo[3,4-d]pirimidina y la pirazolo[4,3-e][1,2,4]triazolo[1,5-c]pirimidina. Estos compuestos fueron diseñados y evaluados por su potencial en la orientación selectiva de las células tumorales. Si bien se necesita más investigación, estos derivados son prometedores en la terapia contra el cáncer .
Actividad anticancerígena in vitro
Se sintetizaron derivados heterocíclicos que contienen un enlace pirazolo[3,4-d]pirimidina con 1,4-disustituidos-1,2,3-triazoles. Estos compuestos se probaron por su actividad anticancerígena in vitro contra varias líneas celulares de cáncer. Aunque se requieren estudios adicionales para establecer su eficacia, esta investigación destaca el potencial de estos derivados en el tratamiento del cáncer .
Propiedades
IUPAC Name |
3-[1-[3-(3-chlorophenyl)propanoyl]piperidin-4-yl]-6-fluoro-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3O3/c23-15-3-1-2-14(12-15)4-7-20(28)26-10-8-17(9-11-26)27-21(29)18-13-16(24)5-6-19(18)25-22(27)30/h1-3,5-6,12-13,17H,4,7-11H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLMINVIOLDNCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)CCC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

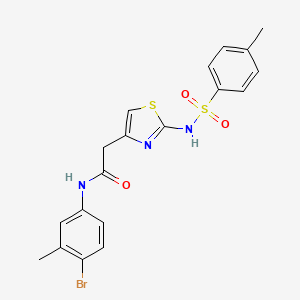
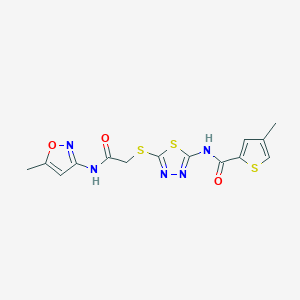
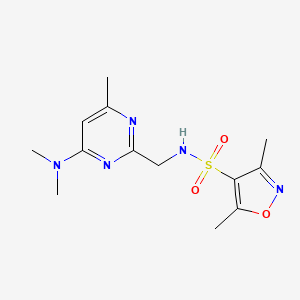
![(2E)-1-[2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2540127.png)
![1-(4-ethylphenyl)-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2540128.png)
![[1-(Oxolan-2-yl)cyclobutyl]methanamine](/img/structure/B2540129.png)
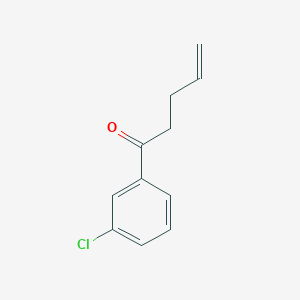

![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2540134.png)
![(E)-2-amino-N-cyclopentyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2540136.png)
![N-(4-methoxyphenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B2540141.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2540142.png)
![1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one](/img/structure/B2540143.png)
